[2-(Pyridin-2-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone
CAS No.:
Cat. No.: VC15008874
Molecular Formula: C19H17N3OS
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3OS |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | (2-pyridin-2-ylquinolin-4-yl)-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C19H17N3OS/c23-19(22-9-11-24-12-10-22)15-13-18(17-7-3-4-8-20-17)21-16-6-2-1-5-14(15)16/h1-8,13H,9-12H2 |
| Standard InChI Key | GSSYJJOQSQRTTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Introduction
[Introduction to 2-(Pyridin-2-yl)quinolin-4-ylmethanone](pplx://action/followup)
The compound 2-(Pyridin-2-yl)quinolin-4-ylmethanone is an organic molecule characterized by a complex structure that integrates a quinoline core with pyridine and thiomorpholine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Parkinson's disease, where it may act as an inhibitor of α-synuclein aggregation.
Molecular Formula and Weight
The molecular formula of 2-(Pyridin-2-yl)quinolin-4-ylmethanone is C15H16N3OS, with a molecular weight of approximately 284.36 g/mol.
Structural Representation
The structural representation of the compound can be illustrated as follows:
textN | C1=C2C=CC=C1C(=O)N(C)C2 | C | N
Functional Groups
This compound contains several important functional groups:
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Quinoline ring: A bicyclic structure that contributes to the compound's aromaticity and potential biological activity.
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Pyridine moiety: Provides additional nitrogen functionality, enhancing the compound's interaction with biological targets.
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Thiomorpholine: A sulfur-containing heterocycle that may confer unique properties, such as increased lipophilicity or altered binding affinity.
[Synthesis of 2-(Pyridin-2-yl)quinolin-4-ylmethanone](pplx://action/followup)
The synthesis of this compound typically involves multi-step organic reactions, which may include:
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Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
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Substitution Reactions: The introduction of the pyridine and thiomorpholine groups often requires specific reagents and conditions to ensure high yield and purity.
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Purification Techniques: After synthesis, purification methods such as column chromatography are commonly employed to isolate the desired product.
Potential Applications
Research indicates that compounds similar to 2-(Pyridin-2-yl)quinolin-4-ylmethanone have shown promise in various pharmacological contexts, particularly:
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Neuroprotection: Inhibiting α-synuclein aggregation may provide therapeutic benefits in treating Parkinson's disease.
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Anticancer Activity: Some derivatives exhibit potential against various cancer cell lines, suggesting a broader application in oncology.
Recent Studies
Recent studies have focused on evaluating the efficacy and safety profiles of this class of compounds:
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